molecular formula C21H25N5O5 B1374909 Ala-Ala-Phe p-nitroanilide CAS No. 61043-41-2

Ala-Ala-Phe p-nitroanilide

Cat. No. B1374909
CAS RN: 61043-41-2
M. Wt: 427.5 g/mol
InChI Key: RMYMOVDNWWDGFU-DEYYWGMASA-N
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Description

Ala-Ala-Phe p-nitroanilide is a specific and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .


Synthesis Analysis

The synthesis of Ala-Ala-Phe p-nitroanilide involves a condensation between Z-Ala-Ala-Phe-OH and p-nitroanilides of Leu, Phe, Val, Ala, and Arg, catalyzed by swine pepsin at pH 5 . This leads to the formation of corresponding benzyloxycarbonyl-tetrapeptide p-nitroanilides with yields of 70-90% .


Molecular Structure Analysis

The molecular structure of Ala-Ala-Phe p-nitroanilide is characterized by a molecular mass of 30kDa and a pI of 5.9 . It demonstrates high activity against the chymotrypsin-specific substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide .


Chemical Reactions Analysis

Ala-Ala-Phe p-nitroanilide undergoes hydrolysis catalyzed by α-chymotrypsin in pH 7.4 PBS buffer containing 5% DMF (v/v) at room temperature . The enzymatic stability of dendritic peptides was peptide-PAMAM-PEG > peptide-PAMAM > free peptide > peptide-PEG-PAMAM .


Physical And Chemical Properties Analysis

Ala-Ala-Phe p-nitroanilide has a molecular formula of C30H36N6O9 and a molecular weight of 624.64 g/mol . It is soluble in 0.1% trifluoroacetic acid in acetonitrile: water (3:1) at 1 mg/mL, clear, colorless .

Scientific Research Applications

  • High-Throughput Colorimetric Assays

    • Field : Chemistry
    • Application : Used in the fabrication of cellulose acetate (CA) microwell plates for high-throughput colorimetric assays .
    • Method : CT activity was determined by monitoring CT catalyzed hydrolysis of colorless N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPPpNA), resulting in the formation of p-nitroaniline (PNA) .
    • Results : The plates were tested in three different colorimetric analyses, and the two systems yielded comparable linear correlation coefficients, LOD and LOQ values .
  • Protease Activity Assay

    • Field : Biochemistry
    • Application : Used as a substrate for various protease activity assays .
    • Method : The enzyme activity is determined by the rate of hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide .
    • Results : The enzyme showed extreme stability toward non-ionic surfactants and oxidizing agents .
  • Extracellular Serine-Protease Characterization

    • Field : Microbiology
    • Application : Used in the characterization of an extracellular serine-protease from Vibrio metschnikovii J1 .
    • Method : The kinetic constants K_m and K_cat of the purified enzyme using N-succinyl-l-Ala-l-Ala-l-Pro-l-Phe-p-nitroanilide were determined .
    • Results : The catalytic efficiency (K_cat/K_m) was 7.23 × 10^8 min^−1 M^−1 .
  • Cathepsin G Assay

    • Field : Biochemistry
    • Application : Used as a substrate for cathepsin G assay in bone marrow lysates .
    • Method : The activity of cathepsin G is determined by the rate of hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide .
    • Results : The assay allows for the detection and quantification of cathepsin G activity in various biological samples .
  • Proteolytic Activity Assay of Subtilisin Carlsberg (SC)

    • Field : Biochemistry
    • Application : Used in the proteolytic activity assay of serine protease subtilisin carlsberg (SC) .
    • Method : The activity of SC is determined by the rate of hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide .
    • Results : The assay allows for the detection and quantification of SC activity in various biological samples .
  • Neutrophil Elastase, Trypsin and Chymotrypsin Protease Assay

    • Field : Biochemistry
    • Application : Used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assay .
    • Method : The activity of these proteases is determined by the rate of hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide .
    • Results : The assay allows for the detection and quantification of these protease activities in various biological samples .
  • Fibrinolytic Enzyme Characterization

    • Field : Bioprocess and Biosystems Engineering
    • Application : Used in the characterization of a novel fibrinolytic enzyme from Mucor subtilissimus UCP 1262 .
    • Method : The kinetic constants K_m and K_cat of the purified enzyme using N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide were determined .
    • Results : The catalytic efficiency (K_cat/K_m) was determined .
  • High-Throughput Colorimetric Assays

    • Field : Chemistry
    • Application : Used in the fabrication of cellulose acetate (CA) microwell plates for high-throughput colorimetric assays .
    • Method : CT activity was determined by monitoring CT catalyzed hydrolysis of colorless N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPPpNA), resulting in the formation of p-nitroaniline (PNA) .
    • Results : The plates were tested in three different colorimetric analyses, and the two systems yielded comparable linear correlation coefficients, LOD and LOQ values .
  • Subtilisin Characterization

    • Field : Biochemistry
    • Application : Used in the characterization of subtilisin .
    • Method : The activity of subtilisin is determined by the rate of hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide .
    • Results : The assay allows for the detection and quantification of subtilisin activity in various biological samples .

Future Directions

Ala-Ala-Phe p-nitroanilide has been used as a model peptide in the study of PEGylated polyamidoamine (PAMAM) dendrimers as drug carriers . The ratio of PEG/peptide could be reduced for increasing peptide loading while maintaining the delivered peptides’ relatively high enzymatic stability . This opens a new avenue for the development of protein therapeutics by avoiding the need to compromise between stability and affinity .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)/t13-,14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYMOVDNWWDGFU-DEYYWGMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ala-Ala-Phe p-nitroanilide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ala-Ala-Phe p-nitroanilide
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Citations

For This Compound
80
Citations
Q Mao, P Walde - Biochemical and biophysical research communications, 1991 - Elsevier
… The substrates were glutaryl-Phe p-nitroanilde, succinyl-Phe p-nitroanilide, acetyl-Phe p-nitroanilide, succinyl-Ala-Ala-Phe p-nitroanilide, succinyl-Ala-Ala-Pro-Phe p-nitroanilide and …
Number of citations: 143 www.sciencedirect.com
K Ratanakhanokchai - 2007 - scholar.utcc.ac.th
… In investigating the Bacillus halodurans DSM 497, serine proteinase can catalyzed hydrolysis of Gyl-Arg-p-nitroanilide dihydroxychloride but not catalyzed Ala-Ala-Phe p-nitroanilide, Val…
Number of citations: 0 scholar.utcc.ac.th
GL Hortin, J Murthy - Journal of protein chemistry, 2002 - Springer
… Synthetic chromogenic substrates of variable size were prepared by linking a constant substrate group (Ala-Ala-Phe-p-nitroanilide) to a linear polymer (methoxypolyethylene glycol) with …
Number of citations: 12 link.springer.com
K Ratanakhanokchai - 2009 - scholar.utcc.ac.th
The aim of this study is to screen source of cysteine proteinase from some vegetables and fruits. The fruit sample showed positive result on AZCL-casein plate 17 from 42 samples and …
Number of citations: 0 scholar.utcc.ac.th
K Ekino, S Yonei, H Oyama, T Oka, Y Nomura… - Applied biochemistry …, 2018 - Springer
… TPP activity was observed in the culture supernatant of Streptomyces herbaricolor TY-21 by using Ala-Ala-Phe-p-nitroanilide (pNA) as the substrate. TPP from the culture supernatant …
Number of citations: 2 link.springer.com
M Portmann, EM Landau, PL Luisi - The Journal of Physical …, 1991 - ACS Publications
… The -chymotrypsin-catalyzed hydrolysis of succinyl-Ala-Ala-Phe-p-nitroanilide has been directly monitored in the immobilized phase by UV/vis absorption. …
Number of citations: 42 pubs.acs.org
B Bauvois, J Sancéau… - European journal of …, 1992 - Wiley Online Library
… by differences in their hydrolytic activities on chromogenic peptides: one removed tripeptides from the free NHZ-terminal end of the synthetic peptide Ala-Ala-Phe-p-nitroanilide (pNA) …
Number of citations: 88 onlinelibrary.wiley.com
BQ Yan, XL Chen, XY Hou, H He, BC Zhou, YZ Zhang - Extremophiles, 2009 - Springer
… To analyze the substrate specificity of MCP-03, the ability to hydrolyze 10 synthetic peptides (0.5 mg/mL), FAAF (N-Succinyl-Phe-Ala-Ala-Phe-p-nitroanilide, the following peptides were …
Number of citations: 69 link.springer.com
B Peteira-Delgado, L Hidalgo-Díaz - Revista de Protección Vegetal, 2009 - scielo.sld.cu
… The specific activity of this protease was tested on different culture media supplemented with protein inductors using N-succinyl-Ala-Ala-Phe-p-nitroanilide as substrate. PCR and RFLP …
Number of citations: 1 scielo.sld.cu
FJ Sugar - 2001 - search.proquest.com
… It also exhibits activity against the peptide substrate Nsuccinyl-ala-ala-pro-leu-p-nitroanilide, but not N-succinyl-ala-ala-phe-p-nitroanilide or N-succinyl-gly-gly-phe-p-nitroanilide, …
Number of citations: 2 search.proquest.com

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